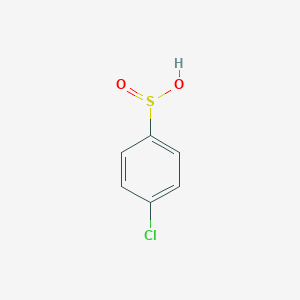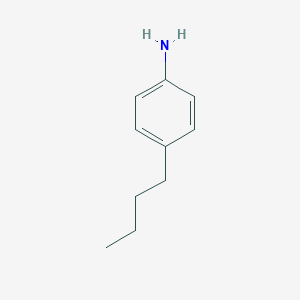
4-丁基苯胺
描述
4-Butylaniline, also known as p-butylaniline, is an organic compound with the molecular formula C6H13N. It is a colorless liquid with a strong, unpleasant odor. 4-Butylaniline is a derivative of aniline and is used in a wide range of applications, including as a chemical intermediate, a fuel additive, and a pharmaceutical ingredient.
科学研究应用
有机合成
4-丁基苯胺用于有机合成。 它是合成各种有机化合物的原料 .
整体材料的制备
4-丁基苯胺用于制备用于毛细管液相色谱的RP/离子交换、混合模式、整体材料 . 这些材料用于液相色谱,这是一种广泛用于实验室的技术,用于分离、鉴定和量化混合物中的每种成分。
类维生素A循环抑制剂
4-丁基苯胺是一种哺乳动物类维生素A循环抑制剂,它可逆地抑制从维生素A和11-顺式视黄醛负载的细胞中恢复ERC(早期受体电流)的外向R(2)成分 . 这一特性使其在生物学和医学研究中非常有用。
化学中间体
4-丁基苯胺作为化学工业的中间体。 它用于生产其他化学品 .
作用机制
Target of Action
4-Butylaniline is a mammalian retinoid cycle inhibitor . It primarily targets the retinoid cycle , a crucial biochemical pathway in the visual system . The retinoid cycle is responsible for the regeneration of visual pigments, which are essential for vision.
Mode of Action
4-Butylaniline interacts with its targets by reversibly suppressing the recovery of the outward R(2) component of the Early Receptor Current (ERC) from Vitamin A and 11-cis-retinal-loaded cells . This interaction leads to the inhibition of the retinoid cycle, affecting the regeneration of visual pigments.
Biochemical Pathways
The primary biochemical pathway affected by 4-Butylaniline is the retinoid cycle . This cycle involves the conversion of all-trans-retinol to 11-cis-retinal, which is a key component of visual pigments. By inhibiting this cycle, 4-Butylaniline affects the regeneration of these pigments, potentially impacting vision.
Pharmacokinetics
Given its molecular weight of 14923 , it can be inferred that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed
Result of Action
The primary result of 4-Butylaniline’s action is the inhibition of the retinoid cycle . This leads to a decrease in the regeneration of visual pigments, which could potentially impact vision.
安全和危害
4-Butylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and is harmful to aquatic life with long-lasting effects .
Relevant Papers
- “Preparation of 4‐butylaniline‐bonded silica gel for the solid‐phase extraction of flavone glycosides” - This paper discusses the use of 4-butylaniline in the extraction of flavone glycosides .
- “Mutagenicities of 4-butylaniline and N-butylaniline determined by a modified Ames test” - This paper discusses the potential health hazards posed to workers by 4-butylaniline .
生化分析
Biochemical Properties
4-Butylaniline plays a significant role in biochemical reactions. It acts as a mammalian retinoid cycle inhibitor, reversibly suppressing the recovery of the outward R(2) component of the early receptor current (ERC) from Vitamin A and 11-cis-retinal-loaded cells . This interaction suggests that 4-Butylaniline may have a profound effect on visual processes, given the crucial role of retinoids in vision.
Cellular Effects
The effects of 4-Butylaniline on cells are primarily related to its role as a retinoid cycle inhibitor. By suppressing the recovery of the ERC, 4-Butylaniline can influence cell signaling pathways related to vision, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Butylaniline exerts its effects by binding to specific biomolecules involved in the retinoid cycle. This binding interaction leads to the reversible suppression of the ERC, which can influence gene expression and enzyme activity related to visual processes .
Metabolic Pathways
4-Butylaniline is involved in the retinoid cycle, a crucial metabolic pathway in vision. It interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .
属性
IUPAC Name |
4-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIQUQKNJJTLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021856 | |
| Record name | 4-Butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104-13-2 | |
| Record name | 4-Butylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Butylaniline?
A1: 4-Butylaniline has the molecular formula C10H15N and a molecular weight of 149.24 g/mol.
Q2: Are there any spectroscopic data available for 4-Butylaniline?
A2: Yes, several studies have characterized 4-Butylaniline using techniques like UV-Vis, IR, and H¹ NMR spectroscopy. [, , ] You can find details on specific spectral features in the referenced studies.
Q3: How does 4-Butylaniline behave in a liquid crystal matrix?
A3: Research shows that 4-Butylaniline can be successfully incorporated into liquid crystal matrices, influencing their alignment and optical properties. [, , , , ] For instance, it's been used in mixtures with nematic liquid crystals like MBBA (N-(4-methoxybenzylidene)-4-butylaniline) to study phase transitions and optical density changes. [, ]
Q4: Can 4-Butylaniline be used in the development of optically responsive materials?
A4: Yes, 4-Butylaniline has shown promise in the creation of optically responsive microfibers. [] When incorporated into polymer matrices, the resulting material exhibits light transmission properties that are sensitive to temperature changes.
Q5: How do structural modifications to 4-Butylaniline impact its properties?
A5: Studies on related compounds suggest that modifications to the butyl chain or the aniline ring can significantly impact their properties, such as their helical twisting power in liquid crystal systems. [, , ] For example, introducing halogen or methyl substituents can alter steric and polarizability factors, influencing their interactions with liquid crystal molecules.
Q6: What is known about the mutagenicity of 4-Butylaniline?
A6: In vivo micronucleus tests on mice suggest that 4-Butylaniline can induce genetic effects in bone marrow cells. [] This led to its classification under Globally Harmonized System of Classification and Labelling of Chemicals Category 2.
Q7: Can 4-Butylaniline be used to recover precious metals?
A7: Yes, 4-Butylaniline-impregnated resins have been successfully used to recover Rhodium(III) from hydrochloric acid solutions. [] Additionally, 4-Butylaniline and 4-hexylaniline can selectively precipitate Rhodium from mixtures containing other platinum group metals. [] This selectivity is attributed to the formation of a stable ion-pair complex between Rhodium, chloride ions, and the anilinium cation.
Q8: Does 4-Butylaniline have any applications in separation science?
A8: Yes, researchers have developed 4-Butylaniline-bonded silica gel for solid-phase extraction of flavone glycosides. [] This material demonstrates high selectivity towards flavone glycosides, attributed to multiple interactions like hydrophobic interactions, π-π interactions, and hydrogen bonding.
Q9: Have there been any computational studies on 4-Butylaniline?
A9: While specific computational studies on 4-Butylaniline might be limited within the provided research, related studies indicate the use of molecular dynamics simulations to investigate the behavior of similar molecules, such as ethanol-hexane mixtures, under microwave irradiation. [] This approach could potentially be extended to understand the non-thermal microwave effects on 4-Butylaniline.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





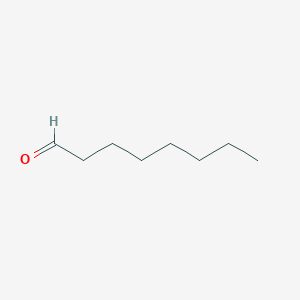
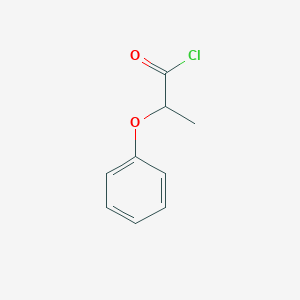
![4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid](/img/structure/B89492.png)


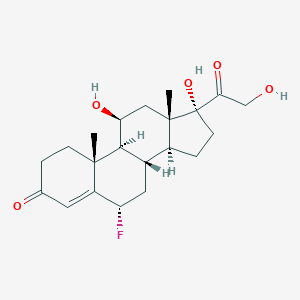

![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B89505.png)
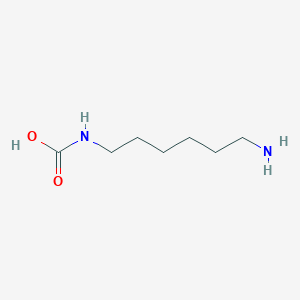
![Anthra[1,2,3,4-ghi]perylene](/img/structure/B89507.png)
